Phenyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
Phenyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phenyl group, a nitro group, and an isoindole moiety. It is known for its potential use in medicinal chemistry, materials science, and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves the reaction of 4-nitrophthalic anhydride with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitrophthalic anhydride+phenol→phenyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Phenyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Phenyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Phenyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:
- (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the phenyl and nitro groups in Phenyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H12N2O6 |
---|---|
Molecular Weight |
388.3g/mol |
IUPAC Name |
phenyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C21H12N2O6/c24-19-16-7-4-8-17(23(27)28)18(16)20(25)22(19)14-11-9-13(10-12-14)21(26)29-15-5-2-1-3-6-15/h1-12H |
InChI Key |
NOATVXAPPKEBHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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